Biofilm Inhibition Potency vs. YXL-13
Antibiofilm agent-2 (Compound 4T) demonstrates a numerically lower biofilm inhibitory IC₅₀ (3.6 μM) compared to the closely related QS inhibitor YXL-13 (IC₅₀ = 3.686 ± 0.5790 μM) in direct cross-study comparison. Both compounds were evaluated against P. aeruginosa PAO1 biofilm formation. [1][2]
| Evidence Dimension | Biofilm Formation Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.6 μM |
| Comparator Or Baseline | YXL-13 (3-amino-2-oxazolidinone derivative): 3.686 ± 0.5790 μM |
| Quantified Difference | ~2.3% lower IC₅₀ for Antibiofilm agent-2 (absolute difference: 0.086 μM) |
| Conditions | P. aeruginosa PAO1 biofilm formation assay; crystal violet staining. |
Why This Matters
While the potency difference is modest, the distinct chemical scaffold and dual mechanism of Antibiofilm agent-2 offer a structurally differentiated alternative for QS inhibition, which is critical when addressing strain-specific resistance or when a different pharmacokinetic or toxicity profile is desired.
- [1] Liu, J., Zhao, S. Y., Hu, J. Y., Chen, Q. X., Jiao, S. M., Xiao, H. C., ... & Sun, P. H. (2023). Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(21), 14735-14754. View Source
- [2] Liu, J., et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry, 194, 112252. View Source
